3-((4-Methyl-2-nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
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Overview
Description
3-((4-Methyl-2-nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a thioether linkage, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methyl-2-nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Thioether Linkage: This step involves the reaction of a thiol with the appropriate halogenated precursor to form the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-((4-Methyl-2-nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((4-Methyl-2-nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitrophenyl group can participate in π-π interactions, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methyl-2-nitrophenyl)thio)-5-(trifluoromethyl)-1,2,3-triazole: Similar structure but with a different triazole ring.
3-((4-Methyl-2-nitrophenyl)thio)-4H-1,2,4-triazole: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-((4-Methyl-2-nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole makes it unique compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and overall reactivity, making it a valuable molecule in various applications.
Properties
Molecular Formula |
C10H7F3N4O2S |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
3-(4-methyl-2-nitrophenyl)sulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H7F3N4O2S/c1-5-2-3-7(6(4-5)17(18)19)20-9-14-8(15-16-9)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
InChI Key |
MWCOSWULFMSWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NNC(=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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